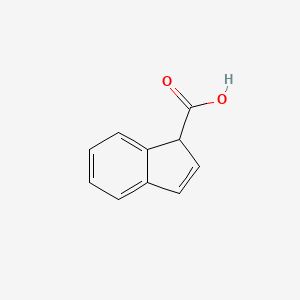

1H-indene-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-indene-1-carboxylic acid and its derivatives has been a topic of interest in recent years. For instance, a series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 1H-indene-1-carboxylic acid consists of a fused benzene and pyrrole ring system, with a carboxylic acid group attached to the benzene ring. The InChI key for this compound is KGWYICAEPBCRBL-UHFFFAOYSA-N.Chemical Reactions Analysis

The chemical reactions involving 1H-indene-1-carboxylic acid are diverse and can lead to a variety of products. For example, a series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . Other reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indene carboxylic acid plays a significant role in the synthesis of indole derivatives . These derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Applications

Indole derivatives, which can be synthesized from indene carboxylic acid, have shown potential as antiviral agents . They have been used to create compounds that show inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Applications

Indole derivatives also possess anti-inflammatory properties . This makes them useful in the development of drugs for the treatment of various inflammatory conditions .

Anticancer Applications

Indole derivatives have shown promise in the field of oncology . They have been used to develop biologically active compounds for the treatment of cancer cells .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . They have been used to develop drugs that can help manage blood sugar levels .

Antimalarial Applications

Indole derivatives have been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of malaria parasites .

Anticholinesterase Applications

Indole derivatives have shown anticholinesterase activities . This makes them useful in the treatment of conditions like Alzheimer’s disease .

Safety and Hazards

Orientations Futures

The future directions for 1H-indene-1-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. For instance, the development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research . Additionally, given the potential biological activities of similar compounds, further investigation into the medicinal applications of 1H-indene-1-carboxylic acid could also be beneficial .

Mécanisme D'action

Target of Action

Indole derivatives, which are structurally similar to 1h-indene-1-carboxylic acid, have been found to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology .

Mode of Action

It’s worth noting that indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYICAEPBCRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901141 | |

| Record name | NoName_211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indene-1-carboxylic acid | |

CAS RN |

58405-99-5, 5020-21-3 | |

| Record name | 1H-Indene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1H-indene-1-carboxylic acid is C10H8O2, and its molecular weight is 160.17 g/mol.

A: While specific spectroscopic data is limited in the provided research, the presence of the carboxylic acid group (COOH) is confirmed by infrared spectroscopy through the observation of characteristic C=O and O-H stretching vibrations. [, ]

A: Research indicates that 1H-indene-1-carboxylic acid exhibits higher thermal stability when mixed with novolak resins compared to polyhydroxystyrene resins. [] This difference in stability is attributed to the interaction between the acid and the respective resin structures.

A: 1H-indene-1-carboxylic acid is generated through the photolysis of diazonaphthoquinone (DNQ) compounds in the presence of water. [, , ] This photochemical reaction is crucial in positive photoresist technology.

A: The formation of 1H-indene-1-carboxylic acid significantly increases the solubility of the photoresist material in aqueous alkaline developers. [, , ] This solubility difference between exposed (containing the acid) and unexposed regions allows for the creation of patterned structures on substrates.

A: 1H-indene-1-carboxylic acid, being more hydrophilic than its precursor DNQ, significantly enhances the dissolution rate of the photoresist in alkaline developers. [, ] This effect contributes to the high contrast and resolution achievable with positive photoresists.

A: In aqueous acidic solutions, the equilibrium constant (K) is approximately 200, favoring 1H-indene-3-carboxylic acid. [] In basic solutions, the equilibrium constant is around 100, still favoring the 3-carboxylic acid isomer.

ANone: 1H-indene-1-carboxylic acid derivatives can be synthesized through various methods:

- Bromination and dehydrobromination: Starting from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, monobromination followed by dehydrobromination using DBU can yield the desired products. []

- Friedel-Crafts alkylation: Reactions of aromatic derivatives with specific 1,4-dicarbonyl-2,3-ethylenic compounds like 5-hydroxy- or 5-chloro-2,5-dihydro-2-furanones provide another pathway to these compounds. []

A: Synthesizing derivatives allows researchers to explore structure-activity relationships and potentially identify compounds with improved properties for various applications. For instance, novel urea derivatives have been synthesized and evaluated for their anticancer activity. []

ANone: While primarily known for its role in photoresists, derivatives of 1H-indene-1-carboxylic acid are being explored for other applications. For example:

- Anticancer agents: New urea derivatives incorporating the 1H-indene-1-carboxylic acid scaffold have shown promising anticancer activity against human neuroblastoma and colon carcinoma cell lines. []

- Antithrombotic and antiplatelet drugs: Certain derivatives of 1H-indene-1-carboxylic acid, particularly those with modifications at the 5-position, are being investigated for their potential as antithrombotic and antiplatelet agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)